![molecular formula C28H34N6O4 B2920897 N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1224006-73-8](/img/structure/B2920897.png)
N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Core Structure : The compound contains a triazoloquinazoline scaffold, which is fused with a tetrazine ring. The presence of the tetrazine moiety suggests potential energetic properties .
Chemical Reactions Analysis
- Detonation Performance : The presence of the tetrazine ring suggests potential use as an energetic material. Calculations of detonation velocity (Dv) and pressure (P) can provide insights into its explosive properties .
- Weak Interactions : X-ray diffraction studies can reveal weak interactions within the crystal lattice, affecting stability and sensitivity .
科学的研究の応用
Synthetic Methodologies and Chemical Transformations
The synthesis and chemical transformations of heterocyclic compounds similar to the queried compound have been a subject of extensive research. For example, the synthesis of derivatives within the triazoloquinazoline and oxazoloquinazolinone families demonstrates the versatility and reactivity of these heterocycles. These synthetic approaches often involve reactions with isocyanates, carbodiimides, or amidrazones, leading to the formation of diverse heterocyclic structures with potential for further functionalization (Chern et al., 1988; Crabb et al., 1999). These methodologies highlight the synthetic accessibility of triazoloquinazoline derivatives, suggesting potential routes for the synthesis of the compound .
Biological Activity and Potential Therapeutic Applications
The biological activity of triazoloquinazoline derivatives has been a focal point of research, with studies exploring their antimicrobial, antifungal, and anticancer properties. For instance, novel triazolo[1,5-a]quinazoline-3-carboxamides have demonstrated selective antibacterial and antifungal effects, indicating the potential for these compounds to serve as leads in the development of new antimicrobial agents (Pokhodylo et al., 2021). Additionally, certain [1,2,4]triazolo[4,3-a]quinazoline derivatives have been identified as potent adenosine receptor antagonists, suggesting their utility in the design of novel therapeutics for depression and other CNS disorders (Sarges et al., 1990). These findings underscore the significant interest in the therapeutic applications of triazoloquinazoline derivatives and related heterocyclic compounds.
Anticancer Activity
The exploration of triazoloquinazoline derivatives as anticancer agents has revealed their potential in inhibiting various cancer cell lines. The synthesis of new derivatives and their evaluation against human cancer cell lines have provided insights into the structure-activity relationships necessary for anticancer activity. For example, a study on [1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas showed significant cytotoxicity against specific cancer cell lines, highlighting the anticancer potential of these compounds (Reddy et al., 2015).
特性
IUPAC Name |
2-[2-(N-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-18(2)13-14-32-26(37)22-12-11-20(25(36)29-16-19(3)4)15-23(22)34-27(32)30-33(28(34)38)17-24(35)31(5)21-9-7-6-8-10-21/h6-12,15,18-19H,13-14,16-17H2,1-5H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQZGMZDXQCUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)
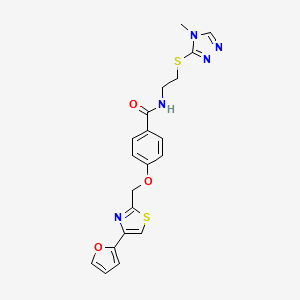
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)

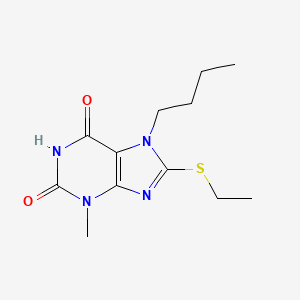
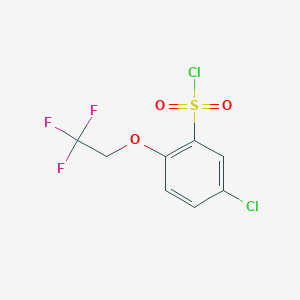
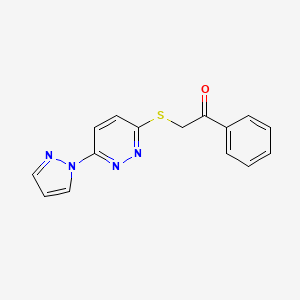
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)
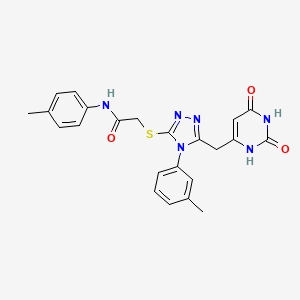
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

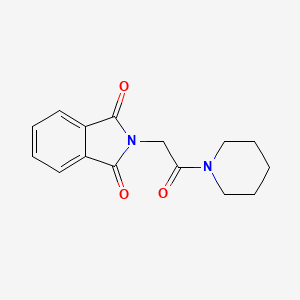
![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium](/img/structure/B2920835.png)